molecular formula C11H11NO3 B069003 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 175136-47-7

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No. B069003
CAS RN: 175136-47-7
M. Wt: 205.21 g/mol
InChI Key: FOYZYIYDHVWEDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives involves various chemical reactions and methods. One common approach is the treatment of ethyl substituted 2-acetylphenoxyacetates with potassium hydroxide in dry dioxane, leading to the formation of benzofurans and tetrahydro-1-benzoxepin-3,5-diones. The yields vary depending on the substituents, with electron-donating groups favoring benzoxepins formation (Suzuki et al., 1992). Additionally, reactions involving 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids with ethyl glycinate hydrochloride have been utilized for intramolecular cyclization, selectively forming tetrahydro[1,2,3]triazolo[4,5-e][1,4]diazepine-5,8-diones (Syrota et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives has been elucidated through various spectroscopic techniques, including FT-IR, 1H, and 13C NMR, along with two-dimensional COSY, NOESY, HMQC, and HMBC. These studies support the molecular structures and provide insights into the bonding characteristics of these compounds (Yeap et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives are diverse. For instance, reactions with sodium amide result in exclusively 2,3-dihydrobenzofurans regardless of substituents, demonstrating the compound's reactivity towards nucleophiles (Suzuki et al., 1992). Moreover, these compounds have been used in asymmetric synthesis processes to produce chiral benzoxazepine derivatives, highlighting their utility in stereoselective chemical synthesis (Rubab et al., 2013).

Physical Properties Analysis

The physical properties of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione derivatives, such as phase transition temperatures and mesomorphic behavior, have been studied using differential scanning calorimetry and polarizing optical microscopy. These studies reveal that these compounds possess relatively high phase transition temperatures, with some showing texture characteristics of the nematic phase, indicating their potential for applications in liquid crystal technologies (Yeap et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds include their reactivity towards various chemical reactions, such as nucleophilic substitutions, intramolecular cyclizations, and their potential as intermediates in the synthesis of more complex heterocyclic compounds. Their ability to undergo diverse reactions makes them valuable in organic synthesis and the development of new materials (Syrota et al., 2019).

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Compounds like 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione belong to the larger family of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities. Research on heterocyclic chemistry is crucial as it opens the door to discovering new medicines for diseases with no current treatment, such as certain types of cancer. The development of new diazepine and triazepine derivatives, by replacing the benzene ring with five-membered nitrogen heterocycles, has led to the synthesis of compounds with significant biological efficacy. This includes potential antibacterial compounds to combat the spread of multi-resistant pathogens (Földesi, Volk, & Milen, 2018).

Organic Synthesis and Chemical Properties

1,2-Oxazines and related compounds, including the broader class to which 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione may relate, have been extensively studied for their chemical properties and synthesis methods. These compounds are synthesized through cyclization reactions and have applications in creating electrophiles and chiral synthons. Such research not only expands the toolkit of organic synthesis but also paves the way for designing new molecules with tailored properties for various applications (Sainsbury, 1991).

Antimicrobial and Pharmacological Properties

The pharmacological properties of benzoxazepine derivatives, including their anticancer, antibacterial, and antifungal activities, have been a focus of scientific research. These compounds have shown potential in interacting with G-protein-coupled receptors, which could lead to new drugs for treating neurological disorders such as Alzheimer's and Parkinson's disease. This highlights the importance of benzoxazepines and their derivatives in developing new therapeutic agents (Stefaniak & Olszewska, 2021).

Antioxidant Capacity and Reaction Pathways

Research into the antioxidant capacity of various compounds, including related heterocyclic compounds, has been essential for understanding their potential health benefits and mechanisms of action. For instance, studies on the ABTS/PP decolorization assay have helped elucidate the reaction pathways of antioxidants, contributing to our knowledge of how these compounds can protect against oxidative stress. Such insights are valuable for the development of antioxidant therapies and nutritional supplements (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mechanism of Action

properties

IUPAC Name

2-ethyl-1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-8-11(14)12-10(13)7-5-3-4-6-9(7)15-8/h3-6,8H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYZYIYDHVWEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379664
Record name 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

CAS RN

175136-47-7
Record name 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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